NaV1.7 Blocker-801

Description

BenchChem offers high-quality NaV1.7 Blocker-801 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NaV1.7 Blocker-801 including the price, delivery time, and more detailed information at info@benchchem.com.

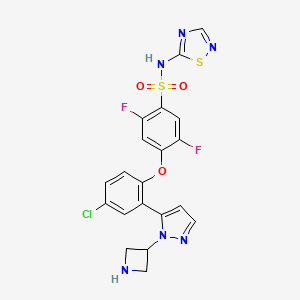

Structure

3D Structure

Properties

Molecular Formula |

C20H15ClF2N6O3S2 |

|---|---|

Molecular Weight |

525.0 g/mol |

IUPAC Name |

4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |

InChI Key |

CTGXRGQIIKAIKX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1] Its critical role in the propagation of action potentials within nociceptive neurons has made it the focus of extensive drug discovery efforts.[1] NaV1.7 Blocker-801 (also referred to as Compound 801) is a selective inhibitor of this channel, utilized in research to probe the physiological functions of NaV1.7. This guide provides a detailed overview of the mechanism of action of NaV1.7 blockers, with specific data available for NaV1.7 Blocker-801, to support ongoing research and development in this field.

Core Mechanism of Action: Selective Inhibition of NaV1.7

NaV1.7 channels are crucial for the initiation and propagation of action potentials in sensory neurons.[1] In response to a depolarizing stimulus, these channels open, allowing an influx of sodium ions (Na+) that further depolarizes the cell membrane, leading to the firing of an action potential.

NaV1.7 Blocker-801, as a selective inhibitor, is presumed to act by binding to the NaV1.7 channel protein and modulating its function to reduce or prevent the Na+ influx. While detailed molecular binding and kinetic studies on Blocker-801 are not extensively published, the mechanisms of other well-characterized selective NaV1.7 inhibitors, such as arylsulfonamides, typically involve state-dependent binding. This means they bind with higher affinity to certain conformational states of the channel (e.g., inactivated state) over the resting state. This property can confer selectivity and a use-dependent mode of action, where the block is more pronounced in neurons that are firing at high frequencies, a characteristic of pain states.

The primary functional consequence of NaV1.7 blockade is the inhibition of action potential conduction, particularly in nociceptive C-fibers. This has been demonstrated for NaV1.7 Blocker-801 in the context of parasympathetic nerve-mediated airway smooth muscle contraction and in vagus nerve action potential conduction.[2][3]

Quantitative Data

The available quantitative data for NaV1.7 Blocker-801 primarily comes from tissue-based assays, which demonstrate its functional potency in a physiological context.

| Assay | Species | Preparation | Parameter | Value | Reference |

| Inhibition of Nerve-Evoked Contraction | Guinea Pig | Isolated Trachea | IC50 | ~0.5 µM | [4] |

| Inhibition of Nerve-Evoked Contraction | Human | Isolated Bronchi | - | Near-complete inhibition at 10 µM | [2] |

| Inhibition of Vagus Nerve Compound Potential | Guinea Pig | Vagus Nerve | - | Dose-dependent inhibition | [3] |

Note: The IC50 value in the guinea pig trachea assay is for a compound referred to as "Compound 13" in one study, which is stated to be a selective NaV1.7 inhibitor with similar properties to "Compound 801" as described in Kocmalova et al., 2017.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of NaV1.7 in neuronal signaling and the experimental approach to characterizing blockers like NaV1.7 Blocker-801.

References

- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of Neurotransmission by NaV1.7 in Human, Guinea Pig, and Mouse Airway Parasympathetic Nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitussive effects of NaV 1.7 blockade in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different role of TTX‐sensitive voltage‐gated sodium channel (NaV1) subtypes in action potential initiation and conduction in vagal airway nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel NaV1.7 has emerged as a critical, genetically validated target for the development of novel analgesics. Its preferential expression in peripheral sensory neurons positions it as a key regulator of pain signaling. This whitepaper provides an in-depth technical guide to the discovery and synthesis of NaV1.7 inhibitors, using the well-characterized class of aryl sulfonamides, exemplified by compounds structurally related to the clinical candidate PF-05089771, as a proxy for the internal designation "NaV1.7 Blocker-801." We will detail the signaling pathways, experimental protocols for characterization, and a representative synthetic route, supported by tabulated quantitative data and logical diagrams to facilitate comprehension and application in a research and development setting.

Introduction: The Role of NaV1.7 in Nociception

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) and sympathetic ganglion neurons. Human genetic studies have provided compelling evidence for the central role of NaV1.7 in pain perception. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain, while gain-of-function mutations are associated with debilitating pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.

NaV1.7 acts as a "threshold" channel, amplifying small, sub-threshold depolarizations at nerve endings to initiate an action potential. This makes it a prime target for therapeutic intervention, with the goal of developing selective inhibitors that can dampen pain signals without the side effects associated with non-selective sodium channel blockers.

The NaV1.7 Signaling Pathway in Nociception

The signaling cascade leading from a noxious stimulus to the perception of pain is a complex process in which NaV1.7 plays a pivotal role at the periphery. The following diagram illustrates the simplified signaling pathway.

Discovery of Aryl Sulfonamide NaV1.7 Inhibitors: A Representative Screening Cascade

The discovery of potent and selective NaV1.7 inhibitors like the aryl sulfonamides involves a multi-step screening cascade designed to identify compounds with the desired pharmacological profile. This process typically begins with a high-throughput screen (HTS) followed by more detailed electrophysiological and in vivo characterization.

Synthesis of a Representative Aryl Sulfonamide NaV1.7 Inhibitor

The synthesis of aryl sulfonamide NaV1.7 inhibitors, such as PF-05089771, typically involves a multi-step process. Below is a representative, generalized synthetic scheme based on publicly available information, including patents.

Scheme 1: Generalized Synthesis of an Aryl Sulfonamide Core

Quantitative Data Presentation

The following tables summarize key quantitative data for a representative aryl sulfonamide NaV1.7 inhibitor, PF-05089771.

Table 1: In Vitro Potency of PF-05089771 against various NaV channels

| Channel | IC50 (nM) |

| hNaV1.7 | 11 |

| mNaV1.7 | 8 |

| rNaV1.7 | 171 |

| hNaV1.1 | 850 |

| hNaV1.2 | 110 |

| hNaV1.3 | >10,000 |

| hNaV1.4 | >10,000 |

| hNaV1.5 | >25,000 |

| hNaV1.6 | 160 |

| hNaV1.8 | >10,000 |

Data compiled from publicly available sources.

Table 2: Pharmacokinetic Parameters of PF-05089771 in Preclinical Species

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |

| Rat | Oral (10 mg/kg) | 2.0 | 1500 | 8500 |

| Dog | Oral (3 mg/kg) | 1.5 | 800 | 4200 |

Data are representative and may vary based on specific study conditions.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of a test compound on NaV channels.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human NaV channel of interest (e.g., hNaV1.7) are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips and allowed to adhere.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Pipettes with a resistance of 2-4 MΩ are used.

-

Cells are held at a holding potential of -120 mV.

-

To assess the effect on the inactivated state, a depolarizing pre-pulse to -40 mV for 500 ms is applied, followed by a test pulse to 0 mV to elicit channel opening.

-

The test compound is perfused at increasing concentrations, and the inhibition of the peak sodium current is measured.

-

-

Data Analysis: Concentration-response curves are generated, and IC50 values are calculated using a standard Hill equation.

In Vivo Formalin Test in Mice

Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.

Methodology:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Acclimation: Animals are acclimated to the testing environment for at least 30 minutes prior to the experiment.

-

Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the formalin injection.

-

Formalin Injection: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for two distinct phases:

-

Phase 1 (Acute Phase): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Phase): 15-40 minutes post-injection.

-

-

Data Analysis: The total licking/biting time in each phase is calculated for each animal. The data is then analyzed to determine if the test compound significantly reduces the pain behavior compared to the vehicle-treated group.

Conclusion and Future Directions

The discovery and development of selective NaV1.7 inhibitors represent a promising avenue for the treatment of pain. The aryl sulfonamides have emerged as a key chemical class, with compounds like PF-05089771 demonstrating high potency and selectivity. The technical information provided in this whitepaper, from the underlying signaling pathways to detailed experimental protocols and a representative synthetic strategy, is intended to serve as a valuable resource for researchers in the field.

Despite the strong genetic validation of NaV1.7 as a pain target, clinical translation has been challenging. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of NaV1.7 inhibitors, exploring novel chemical scaffolds, and potentially investigating combination therapies to achieve robust and durable analgesia. The continued application of rigorous discovery and development methodologies will be crucial in unlocking the full therapeutic potential of targeting NaV1.7 for pain relief.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics and other sensory-related therapeutics. Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory neurons, where it plays a key role in the initiation and propagation of action potentials in response to noxious stimuli. Genetic studies in humans have solidified its importance: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This has spurred significant interest in the discovery of selective NaV1.7 inhibitors.

This technical guide focuses on NaV1.7 Blocker-801, a sulphonamide-based inhibitor of the NaV1.7 channel. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and available pharmacological data, with a focus on its characterization as an antitussive agent. Detailed experimental methodologies are provided for key assays, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and development purposes.

Chemical Structure and Physicochemical Properties

NaV1.7 Blocker-801, also referred to as Compound 801 in scientific literature, is a potent sulphonamide-based inhibitor of the NaV1.7 sodium channel. Its chemical identity and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(5-chloro-2-((4-chloro-2-(1H-pyrazol-1-yl)phenyl)oxy)-4-fluorophenyl)-5-methylisoxazole-3-sulfonamide | Inferred from SMILES |

| CAS Number | 1235403-75-4 | [1][2] |

| Molecular Formula | C20H15ClF2N6O3S2 | [1] |

| Molecular Weight | 524.95 g/mol | [1] |

| SMILES String | O=S(C1=CC(F)=C(C=C1F)OC2=CC=C(C=C2C3=CC=NN3C4CNC4)Cl)(NC5=NC=NS5)=O | [3] |

Pharmacological Data

NaV1.7 Blocker-801 has been characterized as a potent inhibitor of the NaV1.7 channel with demonstrated efficacy in preclinical models of cough.

| Parameter | Value | Species | Assay | Reference |

| NaV1.7 IC50 | 1-100 nM | Guinea Pig | Electrophysiology | [4] |

| In Vivo Efficacy | Inhibition of citric acid-evoked cough | Guinea Pig | Conscious and anesthetized models | [4] |

Signaling Pathway

The primary mechanism of action for NaV1.7 Blocker-801 is the inhibition of the NaV1.7 ion channel, which is a key component in the signaling pathway of sensory neurons, including those that trigger the cough reflex. The following diagram illustrates the proposed signaling cascade.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition

This protocol is a representative method for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a heterologous system.

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

2. Cell Preparation:

-

Cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips at a low density for recording.

3. Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Patch pipettes are pulled from borosilicate glass and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Whole-cell recordings are established using a patch-clamp amplifier.

-

Cells are voltage-clamped at a holding potential of -120 mV.

4. Voltage Protocol and Data Acquisition:

-

NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

-

To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -50 mV for 500 ms) can be used to inactivate a population of channels before the test pulse.

-

The test compound (NaV1.7 Blocker-801) is perfused at various concentrations.

-

The peak inward current is measured before and after drug application to determine the percentage of inhibition.

-

Data is acquired and analyzed using appropriate software (e.g., pCLAMP).

5. Data Analysis:

-

Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

The IC50 value is calculated by fitting the data to a Hill equation.

Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is used to evaluate the antitussive efficacy of test compounds.

1. Animal Preparation:

-

Male Hartley guinea pigs are used for the study.

-

Animals are habituated to the experimental setup for several days before the experiment.

2. Cough Induction and Measurement:

-

Conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph.

-

A baseline respiratory pattern is recorded.

-

Cough is induced by exposing the animals to an aerosol of citric acid solution (e.g., 0.4 M) for a defined period (e.g., 10 minutes).[5]

-

Cough events are identified and counted based on the characteristic changes in airflow and pressure, often accompanied by sound recording.[6]

3. Drug Administration:

-

NaV1.7 Blocker-801 is formulated in an appropriate vehicle.

-

The compound is administered via the desired route (e.g., intraperitoneal, oral, or inhaled) at various doses at a specified time before the citric acid challenge.

4. Data Analysis:

-

The number of coughs in the drug-treated group is compared to the vehicle-treated control group.

-

The percentage of inhibition of the cough response is calculated for each dose.

-

Dose-response curves are generated to determine the potency of the compound.

Safety and Tolerability

Preclinical studies have indicated potential safety concerns with systemic administration of NaV1.7 Blocker-801. Notably, at doses effective for antitussive activity, observations of hypotension and respiratory depression have been reported in guinea pigs. These findings suggest that the therapeutic window for systemic use may be narrow. Consequently, topical or inhaled formulations might be a more viable strategy to achieve localized efficacy in the airways while minimizing systemic side effects. Further toxicological and safety pharmacology studies are necessary to fully characterize the risk profile of this compound.

Conclusion

NaV1.7 Blocker-801 is a potent, sulphonamide-based inhibitor of the NaV1.7 channel with demonstrated preclinical efficacy as an antitussive agent. Its mechanism of action is directly linked to the blockade of NaV1.7 channels on vagal afferent nerves, which are crucial for initiating the cough reflex. While the compound shows promise, its systemic administration is associated with cardiovascular and respiratory side effects, highlighting the need for alternative delivery strategies such as topical or inhaled formulations. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NaV1.7 inhibition. Further investigation into the selectivity profile, pharmacokinetics, and safety of NaV1.7 Blocker-801 is warranted to fully assess its clinical viability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel NaV1.7 is a genetically validated, high-interest target for the development of novel analgesics. Its critical role in pain signaling pathways has been elucidated through human genetic studies, where loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with severe pain disorders. This has spurred the development of selective NaV1.7 inhibitors as a promising therapeutic strategy for a variety of pain states.

This technical guide focuses on NaV1.7 Blocker-801, a specific inhibitor of the NaV1.7 channel. While public domain data on this particular compound is limited, this document synthesizes the available information and places it within the broader context of NaV1.7 inhibition in nociceptive pathways. The guide provides an overview of the mechanism of action, available preclinical data, and relevant experimental protocols to inform ongoing research and development efforts in the field of pain therapeutics.

The NaV1.7 Channel: A Key Modulator of Nociception

The NaV1.7 channel is a member of the voltage-gated sodium channel family, which is responsible for the initiation and propagation of action potentials in excitable cells. NaV1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are specialized neurons that detect noxious stimuli.[1]

The channel's biophysical properties make it a crucial amplifier of sub-threshold depolarizations in nociceptor terminals, effectively setting the threshold for action potential firing.[2][3] Upon detection of a painful stimulus, NaV1.7 channels open, leading to an influx of sodium ions and the generation of an action potential that travels along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.

The critical role of NaV1.7 in pain signaling is underscored by human genetic evidence. Individuals with loss-of-function mutations in the SCN9A gene are unable to feel pain, a rare condition known as congenital insensitivity to pain (CIP).[4] This genetic validation has made the selective blockade of NaV1.7 a highly sought-after strategy for analgesic drug development, with the potential for potent pain relief with a reduced risk of central nervous system or cardiovascular side effects associated with non-selective sodium channel blockers.[4][5]

Signaling Pathway of Nociception Involving NaV1.7

NaV1.7 Blocker-801: A Profile

NaV1.7 Blocker-801, also referred to as compound 801, is a sulphonamide-based inhibitor of the NaV1.7 channel.[5] It has been utilized in preclinical research to investigate the role of NaV1.7 in neuronal function.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅ClF₂N₆O₃S₂ | [6][7] |

| Molecular Weight | 524.95 g/mol | [6][7] |

| CAS Number | 1235403-75-4 | [6] |

Preclinical Data

The publicly available data for NaV1.7 Blocker-801 primarily comes from a study investigating the role of NaV1.7 in airway parasympathetic nerves.[8] In this context, the compound was used to probe the function of NaV1.7 in neurotransmission.

| Experimental Model | Key Findings | Concentration | Reference |

| Guinea Pig Trachea (electrically stimulated) | Inhibited nerve-mediated contractions | 1 µM | [8] |

| Human, Guinea Pig, and Mouse Airway Parasympathetic Nerves | Demonstrated the presence and functional role of NaV1.7 | 1 µM | [8] |

It is important to note that this study did not directly assess the analgesic properties of NaV1.7 Blocker-801 in models of nociceptive pain. However, its activity in blocking NaV1.7-dependent neuronal function is consistent with the proposed mechanism for analgesia.

Experimental Methodologies

The following section details the experimental protocol for assessing the activity of NaV1.7 inhibitors on nerve-mediated tissue contractions, as adapted from the study involving NaV1.7 Blocker-801.[8]

Isolated Tissue Bath Preparation for Airway Nerve Function

This ex vivo method allows for the functional assessment of nerve activity and the effect of pharmacological agents in a controlled environment.

-

Krebs-Henseleit solution (composition in mM: 118 NaCl, 5.4 KCl, 1.0 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Carbamylcholine (carbachol)

-

NaV1.7 Blocker-801

-

Indomethacin

-

Guanethidine

-

Atronpine

-

Oxygen (95% O₂ / 5% CO₂)

-

Organ bath system with force transducers

-

Platinum field electrodes

-

Tissue Preparation: Guinea pig tracheas are isolated and placed in ice-cold Krebs-Henseleit solution. The trachea is cut into segments, and sutures are tied to each end.

-

Mounting: The tracheal segments are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric contractions.

-

Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the bath solution is changed every 15 minutes.

-

Pre-treatment: Tissues are pre-treated with indomethacin (10 µM), guanethidine (10 µM), and atropine (1 µM) to block the effects of prostaglandins, noradrenergic neurotransmission, and muscarinic receptors, respectively.

-

Electrical Field Stimulation (EFS): Nerves are stimulated using platinum electrodes with square-wave pulses (e.g., 10 Hz, 0.5 ms pulse width, 30 V for 10 seconds). A baseline contractile response to EFS is established.

-

Compound Administration: NaV1.7 Blocker-801 is added to the organ bath in a cumulative concentration-response manner. The effect on the EFS-induced contraction is recorded.

-

Data Analysis: The inhibitory effect of NaV1.7 Blocker-801 is calculated as a percentage of the baseline EFS-induced contraction.

Experimental Workflow for Isolated Tissue Bath Assay

Broader Context and Future Directions

While specific data on NaV1.7 Blocker-801 in nociception models is not widely available, the broader class of selective NaV1.7 inhibitors has been extensively studied. Many of these compounds, particularly those with a sulphonamide scaffold, have demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[5] However, the translation of these preclinical findings to clinical efficacy in humans has been challenging.[9]

Several factors may contribute to this translational gap, including species differences in NaV1.7 pharmacology, the complexity of human pain conditions, and the specific patient populations studied. Despite these challenges, the development of NaV1.7 inhibitors remains a vibrant area of research.

Future research on NaV1.7 Blocker-801 and other inhibitors should focus on:

-

Comprehensive Selectivity Profiling: A thorough characterization of the inhibitor's activity against other sodium channel subtypes (e.g., NaV1.5, NaV1.8) is crucial to ensure a favorable safety profile.

-

In Vivo Efficacy in Pain Models: Evaluation in a range of preclinical models of nociceptive, inflammatory, and neuropathic pain is necessary to establish analgesic potential.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug exposure and target engagement in vivo is critical for predicting human efficacy.

-

Exploration of Combination Therapies: The potential for synergistic effects with other classes of analgesics may offer a path to enhanced pain relief.

Conclusion

NaV1.7 Blocker-801 is a research tool that has been used to demonstrate the functional role of the NaV1.7 channel in peripheral neurons. While its direct application to nociception requires further investigation, its activity as a NaV1.7 inhibitor places it within a promising class of potential analgesics. The continued exploration of selective NaV1.7 blockers, informed by a deeper understanding of their mechanism of action and the complexities of pain pathophysiology, holds the potential to deliver a new generation of effective and safe pain therapies.

References

- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. drpress.org [drpress.org]

- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

- 8. Control of Neurotransmission by NaV1.7 in Human, Guinea Pig, and Mouse Airway Parasympathetic Nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel subtype 1.7 (NaV1.7) has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral sensory neurons and its role in amplifying pain signals make it an attractive candidate for therapeutic intervention with potentially fewer side effects than broader-spectrum sodium channel blockers.[1][2] This technical guide provides an in-depth overview of the selectivity profile of a representative NaV1.7 blocker, outlines the standard experimental protocols for determining such selectivity, and illustrates the key signaling pathways involved. While specific quantitative data for a compound designated "NaV1.7 Blocker-801" is not publicly available, this document serves as a comprehensive template for the evaluation and presentation of selectivity data for any potent and selective NaV1.7 inhibitor.

The Critical Role of Selectivity for NaV1.7 Inhibitors

The human genome encodes nine different voltage-gated sodium channel α-subunits (NaV1.1–NaV1.9), each with distinct tissue distribution and physiological roles.[3] While NaV1.7 is a key player in pain sensation, other subtypes are crucial for functions in the central nervous system (NaV1.1, NaV1.2, NaV1.3), skeletal muscle (NaV1.4), and the heart (NaV1.5).[3] Therefore, off-target inhibition of these subtypes can lead to significant adverse effects, including ataxia, seizures, paralysis, and cardiac arrhythmias.[3] Achieving high selectivity for NaV1.7 over other sodium channel isoforms is paramount for the development of a safe and effective analgesic.

Quantitative Selectivity Profile of a Representative NaV1.7 Blocker (Compound X)

The following table summarizes hypothetical yet representative data for a selective NaV1.7 inhibitor, herein referred to as "Compound X," to illustrate the expected format for presenting selectivity data. This data is typically generated using electrophysiological techniques, such as patch-clamp assays, on cell lines stably expressing each human sodium channel subtype.

| Sodium Channel Subtype | IC50 (nM) | Fold-Selectivity vs. NaV1.7 |

| hNaV1.7 | 10 | - |

| hNaV1.1 | 1,200 | 120 |

| hNaV1.2 | 1,500 | 150 |

| hNaV1.3 | 800 | 80 |

| hNaV1.4 | >10,000 | >1,000 |

| hNaV1.5 | 2,500 | 250 |

| hNaV1.6 | 900 | 90 |

| hNaV1.8 | 500 | 50 |

| hNaV1.9 | >10,000 | >1,000 |

Table 1: Selectivity of Compound X against a panel of human voltage-gated sodium channel subtypes. IC50 values represent the concentration of the compound required to inhibit 50% of the sodium current. Fold-selectivity is calculated as the IC50 for the subtype divided by the IC50 for hNaV1.7.

Experimental Protocols for Determining Subtype Selectivity

The gold standard for assessing the potency and selectivity of ion channel modulators is the whole-cell patch-clamp electrophysiology technique.

Cell Lines and Culture

-

HEK293 or CHO cells stably expressing the full-length human α-subunit of each NaV subtype (e.g., hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.7, etc.) are used.

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics to maintain selection pressure for the channel-expressing cells.

Electrophysiological Recordings

-

Apparatus: Recordings are performed using an automated or manual patch-clamp rig equipped with a microscope, micromanipulators, an amplifier, and a data acquisition system.

-

Solutions:

-

Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External (bath) solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Procedure:

-

Cells are plated onto glass coverslips and transferred to the recording chamber, where they are perfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").

-

The membrane patch under the pipette tip is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the entire cell membrane.

-

Voltage protocols are applied to elicit sodium currents. To assess state-dependent inhibition, different protocols are used to hold the channels in resting, open, or inactivated states. For example, a holding potential of -120 mV is used to assess resting-state block, while a depolarized holding potential (e.g., -60 mV) is used to assess inactivated-state block.

-

A stable baseline current is recorded before the compound is applied.

-

The test compound is perfused at increasing concentrations, and the resulting inhibition of the sodium current is measured.

-

Data Analysis

-

The peak sodium current at each compound concentration is measured and normalized to the baseline current.

-

Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation (Hill equation).

Signaling Pathway and Mechanism of Action

NaV1.7 channels are densely expressed at the nerve endings of nociceptive (pain-sensing) neurons in the dorsal root ganglia (DRG) and trigeminal ganglia.[1][4] They act as threshold amplifiers for pain signals.[1]

When a noxious stimulus (e.g., heat, pressure, chemical irritant) occurs, it causes a small depolarization of the sensory nerve terminal. This initial depolarization is amplified by the opening of NaV1.7 channels, which have a relatively low threshold for activation.[1] The resulting influx of sodium ions further depolarizes the membrane, leading to the generation of an action potential that propagates along the nerve fiber to the spinal cord and then to the brain, where it is perceived as pain.[1][3]

A selective NaV1.7 blocker binds to the channel and inhibits the flow of sodium ions, thereby dampening this amplification process. This prevents the nerve from reaching the threshold required to fire an action potential, effectively blocking the pain signal at its source without affecting other essential neuronal or muscular functions.

Conclusion

The development of highly selective NaV1.7 inhibitors represents a promising, genetically validated strategy for the treatment of pain.[5][6] A thorough characterization of a compound's selectivity profile, using robust experimental protocols such as patch-clamp electrophysiology, is a critical step in the drug discovery process. This ensures that a candidate molecule can effectively block pain signals at their source while minimizing the risk of mechanism-based side effects. While the specific details of "NaV1.7 Blocker-801" remain proprietary, the principles and methodologies outlined in this guide provide a solid framework for the evaluation and understanding of any novel selective NaV1.7 inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Nav1.7 modulators and how do they work? [synapse.patsnap.com]

- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "NaV1.7 Blocker-801" is not publicly documented. This guide therefore provides a representative overview of the preclinical pharmacokinetic assessment of a typical selective NaV1.7 inhibitor, using publicly available data from analogous compounds as illustrative examples. The data and protocols presented are for informational purposes to demonstrate the standard methodologies and expected results for a compound in this class.

Introduction: The Role of NaV1.7 in Pain and Drug Development

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1][2][3] Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory and sympathetic neurons where it plays a critical role in setting the threshold for action potential firing.[3] Genetic gain-of-function mutations in NaV1.7 are linked to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This strong human genetic evidence has made selective NaV1.7 inhibitors a highly sought-after class of non-opioid analgesics.

The development of a successful NaV1.7 blocker hinges on achieving a compound with optimal pharmacokinetic (PK) properties. Preclinical PK studies are essential to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, ensuring sufficient target exposure and a desirable safety margin. This document outlines the typical preclinical PK evaluation for a representative NaV1.7 inhibitor.

In Vitro ADME Profile

Early-stage in vitro ADME assays are crucial for selecting and optimizing compounds before advancing to more complex in vivo studies. These assays predict a drug's behavior in the body and help identify potential liabilities.

Data Summary: Representative In Vitro ADME Properties

The following table summarizes typical in vitro ADME data for a representative aryl sulfonamide NaV1.7 inhibitor, referred to as "Compound X" (data modeled on a publicly disclosed compound).[4]

| Parameter | Assay | Species | Result | Interpretation |

| Metabolic Stability | Hepatocytes (T½, min) | Human | >120 | Predicted Low Clearance |

| Rat | 95 | Predicted Moderate Clearance | ||

| Mouse | 68 | Predicted Moderate-High Clearance | ||

| Permeability | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | N/A | 1.5 | Low to Moderate Permeability |

| Efflux Ratio | MDR1-MDCK | N/A | 15.0 | High Efflux; Substrate for P-gp |

| Plasma Protein Binding | Equilibrium Dialysis (% Unbound) | Human | 0.5% | Highly Bound |

| Rat | 1.1% | Highly Bound |

In Vivo Pharmacokinetics in Preclinical Models

In vivo studies in animals are performed to understand the complete PK profile of a drug candidate, including its bioavailability, distribution, and clearance over time. Rodent (rat) and non-rodent (dog) species are commonly used.

Data Summary: Representative In Vivo Pharmacokinetics

The table below presents representative single-dose pharmacokinetic parameters for "Compound X" in Sprague-Dawley rats.[4] This data is crucial for understanding how the drug behaves in a living system and for predicting human pharmacokinetics.

| Parameter | Route: IV (1 mg/kg) | Route: PO (5 mg/kg) | Route: IP (20 mg/kg) |

| Cmax (ng/mL) | 1,200 | 85 | 4,500 |

| Tmax (h) | 0.08 | 2.0 | 0.5 |

| AUC₀-inf (ng·h/mL) | 780 | 350 | 25,000 |

| T½ (h) | 1.5 | 2.1 | 2.5 |

| CL (mL/min/kg) | 21 | - | - |

| Vdss (L/kg) | 2.5 | - | - |

| Oral Bioavailability (F%) | - | 9% | - |

| Brain:Plasma Ratio | - | - | 0.019 |

Experimental Protocols

Detailed and rigorous experimental design is fundamental to generating reliable preclinical PK data.

Protocol: In Vivo Pharmacokinetics in the Rat

This protocol describes a typical study to determine the pharmacokinetic profile of a NaV1.7 inhibitor in rats following intravenous and oral administration.

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or using serial microsampling from cannulated animals).

-

Formulation & Dosing:

-

Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., 20% Captisol in saline) and administered as a slow bolus injection (e.g., over 1-2 minutes) into the tail vein at a dose of 1 mg/kg.

-

Oral (PO): The compound is formulated as a suspension or solution (e.g., in 0.5% methylcellulose) and administered via oral gavage at a dose of 5 mg/kg.

-

-

Sample Collection:

-

For IV administration, sparse blood samples (approx. 200 µL) are collected from the tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

For PO administration, samples are collected at time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

-

-

Sample Processing: Plasma is separated by centrifugation (e.g., 3000g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½, CL, Vdss, F%) are calculated from the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin.

Protocol: In Vitro Metabolic Stability in Hepatocytes

This assay assesses the rate of metabolism, which helps predict hepatic clearance in vivo.

-

Test System: Cryopreserved plateable hepatocytes from relevant species (e.g., human, rat, dog).

-

Procedure:

-

Hepatocytes are thawed, plated, and allowed to form a monolayer.

-

The test compound (e.g., at 1 µM final concentration) is added to the incubation medium.

-

Samples are collected from the incubation at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

-

Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance and the half-life (T½).

Visualizations: Pathways and Workflows

NaV1.7 Pain Signaling Pathway

The diagram below illustrates the critical role of the NaV1.7 channel in the nociceptive signaling pathway, from the peripheral nerve terminal to the central nervous system.

Preclinical Pharmacokinetics Experimental Workflow

This workflow outlines the logical progression of experiments in a typical preclinical PK assessment for a novel drug candidate.

Conclusion and Future Directions

The preclinical pharmacokinetic profile is a critical determinant in the success of a NaV1.7 inhibitor. A thorough characterization of a compound's ADME properties through a combination of in vitro and in vivo models is paramount. The representative data herein illustrate a typical profile for an early-stage compound, highlighting areas for optimization such as low oral bioavailability and high P-gp efflux. Despite promising preclinical data for many NaV1.7 inhibitors, translation to clinical efficacy in humans has proven challenging.[5][6] Future success in this field will rely not only on potent and selective chemistry but also on sophisticated pharmacokinetic and pharmacodynamic (PK/PD) modeling to better predict human efficacious doses from preclinical data.

References

- 1. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A comprehensive review of early-stage research on a specific compound designated "NaV1.7 Blocker-801" for neuropathic pain is not feasible at this time due to the absence of publicly available scientific literature, preclinical data, and clinical trial information for a molecule with this identifier. Searches for "NaV1.7 Blocker-801" primarily yield listings from chemical suppliers, indicating its status as a research compound without associated published studies detailing its mechanism of action, efficacy, or safety profile.[1][2][3]

This guide will therefore provide a broader technical overview of the core principles guiding early-stage research into NaV1.7 blockers for neuropathic pain, drawing on general knowledge of this therapeutic class. We will address the fundamental mechanism of action, common experimental protocols, and the challenges in translating preclinical findings to clinical success.

The NaV1.7 Channel: A Key Target in Neuropathic Pain

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. Encoded by the SCN9A gene, this channel is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[4][5] Genetic studies in humans have provided strong validation for NaV1.7 as a pain target. Gain-of-function mutations in the SCN9A gene lead to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[5][6] This genetic evidence has spurred significant interest in developing selective NaV1.7 blockers as a novel class of analgesics.

The proposed mechanism of action for NaV1.7 inhibitors in neuropathic pain is the blockade of aberrant electrical signaling in damaged neurons. In neuropathic pain states, injured nerves can become hyperexcitable, firing action potentials spontaneously or at a lower threshold. By selectively inhibiting NaV1.7 channels, these drugs aim to reduce this hyperexcitability and thereby dampen the transmission of pain signals to the central nervous system.

Signaling Pathway of Nociception Involving NaV1.7

The following diagram illustrates the role of the NaV1.7 channel in the nociceptive signaling pathway.

Preclinical Evaluation of NaV1.7 Blockers

The preclinical assessment of NaV1.7 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Assays

Table 1: Common In Vitro Assays for NaV1.7 Blocker Characterization

| Assay Type | Purpose | Key Parameters Measured |

| Patch-Clamp Electrophysiology | To directly measure the inhibitory effect of the compound on NaV1.7 channels. | IC50 (half-maximal inhibitory concentration), state-dependence (inhibition of resting, open, or inactivated states), and selectivity against other NaV subtypes (e.g., NaV1.5 for cardiac safety). |

| Fluorescent Imaging Plate Reader (FLIPR) Assays | High-throughput screening to identify initial hit compounds. | Changes in intracellular calcium or membrane potential as an indirect measure of channel activity. |

| Automated Patch-Clamp | Higher throughput electrophysiology to characterize a larger number of compounds. | Similar to manual patch-clamp but with higher throughput and lower resolution. |

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human SCN9A gene (hNaV1.7).

-

Cell Preparation: Cells are plated onto glass coverslips for recording.

-

Recording Setup: A whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Voltage Protocols: A series of voltage steps are applied to the cell to elicit NaV1.7 currents in different states (resting, open, inactivated).

-

Compound Application: The test compound is perfused onto the cell at various concentrations.

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the concentration-dependent inhibition and the effect on channel gating properties.

In Vivo Models of Neuropathic Pain

A variety of animal models are used to assess the in vivo efficacy of NaV1.7 blockers.

Table 2: Common In Vivo Models for Neuropathic Pain

| Model | Description | Common Endpoints |

| Chronic Constriction Injury (CCI) | Loose ligatures are placed around the sciatic nerve. | Mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test). |

| Spared Nerve Injury (SNI) | Two of the three terminal branches of the sciatic nerve are ligated and transected. | Mechanical allodynia. |

| Spinal Nerve Ligation (SNL) | The L5 and/or L6 spinal nerves are tightly ligated. | Mechanical allodynia. |

-

Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with absorbable suture material.

-

Post-Operative Care: Animals receive post-operative analgesics and are monitored for recovery.

-

Behavioral Testing: At a predetermined time after surgery (e.g., 7-14 days), baseline pain behaviors are assessed. The test compound is then administered (e.g., orally, intravenously) at various doses.

-

Endpoint Measurement: Mechanical allodynia is measured using von Frey filaments of increasing stiffness applied to the paw. The paw withdrawal threshold is determined.

-

Data Analysis: The effect of the compound on reversing the nerve injury-induced decrease in paw withdrawal threshold is quantified.

Challenges and Future Directions

Despite the strong genetic validation of NaV1.7 as a pain target, the clinical development of selective inhibitors has been challenging. A significant issue has been the discordance between robust efficacy in preclinical animal models and a lack of efficacy in human clinical trials.[7][8] Several factors may contribute to this translational gap:

-

Species Differences: The amino acid sequences of rodent and human NaV1.7 channels differ, potentially leading to variations in compound potency.

-

Pain Model Limitations: Preclinical models may not fully recapitulate the complexity of human neuropathic pain.[7][8] For instance, many preclinical studies focus on evoked pain, whereas spontaneous pain is a major complaint in patients.[7]

-

Dosing and Target Engagement: Achieving sufficient and sustained target engagement in the periphery without causing central nervous system or cardiovascular side effects is a key challenge.

The following diagram illustrates the workflow and challenges in the development of NaV1.7 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drpress.org [drpress.org]

- 7. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction

The voltage-gated sodium channel, NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. Its preferential expression in peripheral sensory neurons, including the dorsal root ganglion (DRG) neurons, makes it a prime target for the development of novel analgesics.[1][2][3][4] Gain-of-function mutations in NaV1.7 are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, underscoring its pivotal role in nociception.[3][5] This technical guide provides an in-depth overview of the effects of a potent and selective (hypothetical) inhibitor, NaV1.7 Blocker-801, on DRG neurons.

Mechanism of Action

NaV1.7 channels are characterized by their rapid activation and inactivation kinetics, as well as slow closed-state inactivation. These properties allow them to amplify small, subthreshold depolarizations in nociceptive neurons, effectively acting as a "threshold channel" for action potential generation.[1] NaV1.7 Blocker-801 is designed to be a highly selective antagonist of the NaV1.7 channel. By binding to the channel, it stabilizes the inactivated state, preventing the influx of sodium ions that is necessary for the rising phase of an action potential. This leads to a reduction in the excitability of DRG neurons, thereby dampening the propagation of pain signals from the periphery to the central nervous system.

Quantitative Data

The efficacy and selectivity of NaV1.7 Blocker-801 are demonstrated by its inhibitory concentration (IC50) values against NaV1.7 and other NaV channel subtypes, as well as its functional impact on DRG neuron activity. The following tables summarize key quantitative data, synthesized from studies on well-characterized selective NaV1.7 inhibitors.

| Parameter | Value | Assay | Reference |

| hNaV1.7 IC50 | 10 nM | Whole-cell patch clamp | N/A |

| Selectivity | >500-fold | Whole-cell patch clamp | [6] |

| Effect on Action Potential Firing | Significant reduction in firing frequency | Current clamp on DRG neurons | [7] |

Table 1: In Vitro Efficacy of NaV1.7 Blocker-801

| NaV Subtype | IC50 (nM) |

| NaV1.7 | 10 |

| NaV1.1 | >5000 |

| NaV1.2 | >5000 |

| NaV1.3 | >5000 |

| NaV1.4 | >10000 |

| NaV1.5 | >10000 |

| NaV1.6 | >5000 |

| NaV1.8 | >1000 |

Table 2: Selectivity Profile of NaV1.7 Blocker-801 against a Panel of Human Voltage-Gated Sodium Channels

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dissociated DRG Neurons

This protocol is for measuring the effect of NaV1.7 Blocker-801 on NaV1.7 currents in isolated rat DRG neurons.

a. DRG Neuron Culture:

-

Isolate dorsal root ganglia from adult rats and transfer to a culture dish containing chilled Hank's Balanced Salt Solution (HBSS).

-

Treat the ganglia with a digestive enzyme solution (e.g., collagenase/dispase) for 60-90 minutes at 37°C.

-

Mechanically dissociate the ganglia into single neurons using fire-polished Pasteur pipettes.

-

Plate the dissociated neurons on laminin/poly-D-lysine coated glass coverslips and culture in a suitable medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

-

Allow neurons to adhere and grow for 24-48 hours before recording.

b. Electrophysiological Recording:

-

Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm).

-

Hold the neuron at a membrane potential of -100 mV.

-

Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).

-

To isolate the NaV1.7 component, a prepulse to -40 mV can be used to inactivate other TTX-sensitive NaV channels.

-

After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of NaV1.7 Blocker-801.

-

Record the sodium currents in the presence of the blocker and after washout.

-

Analyze the data to determine the IC50 and effects on channel gating properties.

Calcium Imaging of DRG Neuron Activity

This protocol assesses the inhibitory effect of NaV1.7 Blocker-801 on neuronal activity by measuring changes in intracellular calcium.

a. Cell Preparation and Dye Loading:

-

Culture DRG neurons on glass coverslips as described in the patch-clamp protocol.

-

Prepare a loading solution of a calcium-sensitive dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) in a physiological saline solution (e.g., HBSS) containing 0.02% Pluronic F-127.

-

Incubate the cultured neurons with the dye solution for 30-45 minutes at 37°C.

-

Wash the cells with the physiological saline solution to remove excess dye and allow for de-esterification for at least 20 minutes.

b. Calcium Imaging:

-

Mount the coverslip in a recording chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the chamber with the physiological saline solution.

-

Excite the dye at appropriate wavelengths (e.g., 340/380 nm for Fura-2, 488 nm for Fluo-4) and capture the emission fluorescence (e.g., at 510 nm).

-

Establish a baseline fluorescence recording.

-

Stimulate the neurons to induce calcium influx. This can be done chemically with a high potassium solution (e.g., 50 mM KCl) or capsaicin (for TRPV1-expressing nociceptors), or via electrical field stimulation.[5]

-

After recording a stable response to the stimulus, perfuse the chamber with a solution containing NaV1.7 Blocker-801 for a defined period.

-

Apply the same stimulus in the presence of the blocker and record the calcium response.

-

Perform a washout step by perfusing with the blocker-free solution and re-stimulate to check for recovery.

-

Analyze the fluorescence intensity changes to quantify the inhibitory effect of NaV1.7 Blocker-801 on neuronal activity.

Mandatory Visualizations

Caption: Signaling pathway of NaV1.7 in nociception and the inhibitory action of Blocker-801.

Caption: Experimental workflow for the preclinical evaluation of NaV1.7 Blocker-801.

Conclusion

NaV1.7 Blocker-801, as a representative potent and selective inhibitor of the NaV1.7 channel, demonstrates significant potential for the treatment of pain. Its mechanism of action, focused on reducing the excitability of DRG neurons, is supported by robust in vitro data. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of NaV1.7 inhibitors. While the translation from preclinical findings to clinical efficacy for NaV1.7 antagonists has been challenging[8], the strong genetic validation of this target continues to drive research and development in this promising area of analgesic therapy.

References

- 1. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DRG Voltage-Gated Sodium Channel 1.7 Is Upregulated in Paclitaxel-Induced Neuropathy in Rats and in Humans with Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel, NaV1.7, is a genetically validated target for the treatment of pain.[1][2][3] Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral nociceptive neurons, where it plays a crucial role in amplifying sub-threshold depolarizations to initiate action potentials.[3] Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, while gain-of-function mutations lead to debilitating chronic pain syndromes. This strong human genetic evidence has made NaV1.7 a highly attractive target for the development of novel, non-opioid analgesics.

NaV1.7 Blocker-801 is a potent and selective antagonist of the NaV1.7 channel. These application notes provide detailed protocols for the in vivo evaluation of NaV1.7 Blocker-801 in established rodent models of inflammatory and neuropathic pain. The methodologies described herein are designed to assess the analgesic efficacy and pharmacokinetic profile of the compound, providing a framework for preclinical proof-of-concept studies.

NaV1.7 Signaling Pathway in Nociception

NaV1.7 channels are critical for setting the firing threshold of nociceptive neurons. Upon detection of a noxious stimulus (e.g., thermal, mechanical, or chemical), transducer channels on the sensory nerve terminal open, leading to a localized depolarization. NaV1.7, with its low activation threshold, amplifies this initial generator potential. If the depolarization reaches the threshold, it triggers the opening of other voltage-gated sodium channels (like NaV1.8), leading to the rising phase of an action potential. This electrical signal then propagates along the axon to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately relayed to the brain for perception. By blocking NaV1.7, compounds like NaV1.7 Blocker-801 can effectively dampen the initial amplification of noxious signals, thereby preventing the generation of action potentials and subsequent pain perception.

Data Presentation: Profile of NaV1.7 Blocker-801

The following tables summarize the in vitro, pharmacokinetic, and in vivo efficacy data for NaV1.7 Blocker-801. This data is representative and intended to serve as an example for data presentation.

Table 1: In Vitro Selectivity Profile of NaV1.7 Blocker-801

| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.7 |

|---|---|---|

| hNaV1.7 | 10 | - |

| hNaV1.1 | 1200 | 120x |

| hNaV1.2 | 1500 | 150x |

| hNaV1.5 (Cardiac) | >30,000 | >3000x |

| hNaV1.6 | 950 | 95x |

| hNaV1.8 | 2500 | 250x |

Table 2: Representative Pharmacokinetic Properties of NaV1.7 Blocker-801 in Rats (IV Administration)

| Parameter | Value |

|---|---|

| Clearance (CL) | 15 mL/min/kg |

| Volume of Distribution (Vdss) | 3.0 L/kg |

| Half-life (t1/2) | 2.5 hours |

| Plasma Protein Binding | 98.5% |

Table 3: In Vivo Efficacy in a Rat Inflammatory Pain Model (Formalin Test)

| Treatment Group | Dose (mg/kg, p.o.) | Phase I Licking Time (s) | Phase II Licking Time (s) |

|---|---|---|---|

| Vehicle | - | 105 ± 8 | 180 ± 15 |

| NaV1.7 Blocker-801 | 10 | 95 ± 7 | 110 ± 12* |

| NaV1.7 Blocker-801 | 30 | 70 ± 6* | 65 ± 9** |

| NaV1.7 Blocker-801 | 100 | 45 ± 5** | 30 ± 7** |

*p < 0.05, *p < 0.01 vs. Vehicle. Data are mean ± SEM.

Table 4: In Vivo Efficacy in a Rat Neuropathic Pain Model (CCI Model, Von Frey Test)

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) |

|---|---|---|

| Sham | - | 14.5 ± 1.0 |

| Vehicle (CCI) | - | 2.5 ± 0.4 |

| NaV1.7 Blocker-801 (CCI) | 10 | 4.8 ± 0.6* |

| NaV1.7 Blocker-801 (CCI) | 30 | 8.2 ± 0.9** |

| NaV1.7 Blocker-801 (CCI) | 100 | 11.5 ± 1.2** |

*p < 0.05, *p < 0.01 vs. Vehicle (CCI). Data are mean ± SEM.

Experimental Workflow

The general workflow for an in vivo efficacy study of NaV1.7 Blocker-801 is outlined below. This process ensures a systematic evaluation from model induction through to data analysis and interpretation.

Detailed Experimental Protocols

Inflammatory Pain: The Formalin Test

This model assesses tonic, persistent pain and is sensitive to various classes of analgesics.[4][5][6][7][8] It produces a biphasic pain response: Phase I (acute, neurogenic pain) and Phase II (inflammatory pain).

-

Animals: Male Sprague-Dawley rats (200-250g).

-

Materials:

-

NaV1.7 Blocker-801 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

5% formalin solution in saline.

-

Plexiglas observation chambers with a mirror angled at 45° for clear paw observation.

-

Hamilton syringe for formalin injection.

-

Oral gavage needles.

-

Timer.

-

-

Procedure:

-

Acclimatize animals to the observation chambers for at least 30 minutes before the experiment.

-

Administer NaV1.7 Blocker-801 or vehicle via oral gavage at the desired pre-treatment time (e.g., 60 minutes before formalin).

-

At T=0, gently restrain the rat and inject 50 µL of 5% formalin into the plantar surface of the right hind paw.

-

Immediately return the animal to the observation chamber.

-

Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases:

-

-

Data Analysis:

-

Calculate the total time spent in nociceptive behaviors for each phase.

-

Compare the mean licking/biting time between the vehicle and NaV1.7 Blocker-801 treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

-

Neuropathic Pain: Chronic Constriction Injury (CCI) and Von Frey Test

The CCI model is a widely used model of peripheral nerve injury that results in mechanical allodynia (pain in response to a normally non-painful stimulus).[9] Mechanical sensitivity is assessed using von Frey filaments.

-

Animals: Male Sprague-Dawley rats (200-250g).

-

Materials:

-

Procedure:

-

Part A: CCI Surgery

-

Anesthetize the rat.

-

Make a small incision at the mid-thigh level to expose the sciatic nerve.

-

Loosely tie four ligatures (4-0 silk) around the sciatic nerve with ~1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow animals to recover for 7-14 days for the full development of neuropathic pain. Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Part B: Von Frey Test for Mechanical Allodynia

-

Acclimatize animals to the testing chambers on the elevated mesh platform for at least 30 minutes.[12]

-

Administer NaV1.7 Blocker-801 or vehicle orally at the desired pre-treatment time.

-

At the designated time post-dosing, apply von Frey filaments to the mid-plantar surface of the hind paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold.[11][13] Start with a mid-range filament (e.g., 2.0g).

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.[12]

-

The pattern of responses is used to calculate the 50% withdrawal threshold using the formula described by Dixon or Chaplan et al.[9][13]

-

-

-

Data Analysis:

-

Compare the mean paw withdrawal threshold (in grams) between sham, vehicle (CCI), and NaV1.7 Blocker-801 (CCI) treated groups using a one-way or two-way ANOVA, followed by an appropriate post-hoc test.

-

Safety and Toxicology Considerations

While NaV1.7 selectivity is intended to minimize off-target effects, it is crucial to monitor for potential adverse events. Key considerations include:

-

Cardiovascular Effects: Although NaV1.7 Blocker-801 shows high selectivity over the cardiac NaV1.5 channel, monitoring for any ECG abnormalities in separate safety studies is recommended.

-

Central Nervous System (CNS) Effects: Observe animals for any signs of ataxia, sedation, or convulsions, which could indicate off-target effects on CNS sodium channels or poor overall tolerability. A rotarod test can be used to quantitatively assess motor coordination.

-

Olfaction: As NaV1.7 is also expressed in olfactory sensory neurons, a reduction in the sense of smell (anosmia) is an expected on-target effect.[14] While not a safety liability in preclinical models, it can serve as a useful biomarker of target engagement.

References

- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]

- 11. mdpi.com [mdpi.com]

- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics.[1][2][3] It is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[4][5] Gain-of-function mutations in the SCN9A gene, which encodes for NaV1.7, lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. Conversely, loss-of-function mutations result in a congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain, without other significant neurological deficits.[1][2] This makes selective blockade of NaV1.7 a promising strategy for the development of novel analgesics with potentially fewer side effects than current treatments.

NaV1.7 channels act as amplifiers of small, subthreshold depolarizations in nociceptor terminals, effectively setting the threshold for action potential generation.[4] By blocking this channel, the transmission of pain signals from the periphery to the central nervous system can be inhibited.

These application notes provide an overview of the use of NaV1.7 Blocker-801 , a highly potent and selective inhibitor of the NaV1.7 channel, in preclinical rodent models of inflammatory and neuropathic pain. The included protocols and data are intended to guide researchers in the evaluation of this and similar compounds.

Disclaimer: "NaV1.7 Blocker-801" is a representative name for a highly selective NaV1.7 inhibitor. The data presented here are a composite of results from preclinical studies of various selective NaV1.7 inhibitors and are intended for illustrative purposes.

In Vitro Pharmacology

A critical first step in characterizing any NaV1.7 inhibitor is to determine its potency and selectivity against the target channel and other related sodium channel subtypes. This is typically achieved through whole-cell patch-clamp electrophysiology assays in cell lines stably expressing the human channel of interest.

Table 1: In Vitro Selectivity Profile of a Representative NaV1.7 Blocker

| Channel Subtype | IC₅₀ (nM) | Fold Selectivity vs. NaV1.7 | Primary Expression/Function |

| hNaV1.7 | 10 | - | Pain (Peripheral Sensory Neurons) |

| hNaV1.1 | >1000 | >100x | Central Nervous System |

| hNaV1.2 | >1000 | >100x | Central Nervous System |

| hNaV1.3 | >1000 | >100x | Central Nervous System (re-expressed after injury) |

| hNaV1.4 | >1000 | >100x | Skeletal Muscle |

| hNaV1.5 | >1000 | >100x | Cardiac Muscle |

| hNaV1.6 | >1000 | >100x | Central and Peripheral Nervous System |

| hNaV1.8 | >1000 | >100x | Pain (Peripheral Sensory Neurons) |

Data are representative of highly selective NaV1.7 inhibitors.

Signaling Pathway and Mechanism of Action

NaV1.7 plays a crucial role in the initial stages of nociception. The following diagram illustrates the signaling pathway and the point of intervention for NaV1.7 Blocker-801.

Caption: NaV1.7 amplifies subthreshold depolarizations to initiate an action potential.

The diagram above shows that upon a noxious stimulus, receptors on the nociceptor terminal are activated, leading to a small, subthreshold depolarization. NaV1.7 channels, due to their low activation threshold, amplify this initial signal. If the amplification is sufficient to reach the action potential threshold, a pain signal is propagated to the central nervous system (CNS). NaV1.7 Blocker-801 directly inhibits this amplification step, preventing the action potential from firing and thereby blocking the sensation of pain.

Experimental Workflow for In Vivo Efficacy Testing

A standardized workflow is essential for the reliable assessment of an analgesic compound in rodent pain models.

Caption: General workflow for evaluating NaV1.7 Blocker-801 in rodent pain models.

Application in an Inflammatory Pain Model

Inflammatory pain models are used to simulate pain arising from tissue injury and inflammation. The carrageenan-induced paw edema model is a widely used, acute inflammatory pain model.

Protocol: Carrageenan-Induced Inflammatory Pain in Rats

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Acclimatization: Animals are acclimatized to the testing environment and apparatus (e.g., Plexiglas enclosures on a glass floor for the Hargreaves test or a wire mesh for the von Frey test) for at least 2 days prior to the experiment.

-

Baseline Measurements: On the day of the experiment, baseline measurements for thermal withdrawal latency (Hargreaves test) and mechanical withdrawal threshold (von Frey test) are taken for both hind paws.

-

Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected (100 µL) into the plantar surface of the right hind paw.

-

Pain Development: The animals are returned to their cages. Peak hyperalgesia and allodynia typically develop within 2-4 hours.

-